molecular formula C11H11N3 B13463165 7-Amino-4-ethyl-1H-indole-3-carbonitrile

7-Amino-4-ethyl-1H-indole-3-carbonitrile

Cat. No.: B13463165
M. Wt: 185.22 g/mol
InChI Key: MFNFAOWVXPZKSB-UHFFFAOYSA-N
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Description

7-Amino-4-ethyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Amino-4-ethyl-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1H-indole-3-carbaldehyde with ammonia or an amine source under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Amino-4-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

7-Amino-4-ethyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-4-ethyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit viral replication by targeting viral enzymes or proteins . In cancer research, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

7-Amino-4-ethyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

7-amino-4-ethyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C11H11N3/c1-2-7-3-4-9(13)11-10(7)8(5-12)6-14-11/h3-4,6,14H,2,13H2,1H3

InChI Key

MFNFAOWVXPZKSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CNC2=C(C=C1)N)C#N

Origin of Product

United States

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